5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Description
This compound is a benzopyran-4-one derivative characterized by a complex glycosylation pattern and multiple hydroxyl/methoxy substituents. Its structure includes:
- A benzopyranone core (3,4-dihydro-2H-1-benzopyran-4-one) with a hydroxyl group at position 3.
- A 3-hydroxy-4-methoxyphenyl substituent at position 2.
- A diglycosyl moiety at position 7, consisting of a trihydroxyoxan-2-yl (methyloxan) unit linked via an ether bond to another trihydroxyoxan-2-yl group .
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPHWDTPGMPEX-SGHBVPQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coumarin Core Construction
The benzopyran-4-one scaffold is typically synthesized via the Pechmann reaction , which condenses phenols with β-keto esters under acidic conditions. For this compound, 4-methoxyphenol derivatives serve as starting materials. A deep eutectic solvent (DES)-mediated approach, as demonstrated by recent studies, achieves yields of 60–98% for analogous coumarins.
Example Protocol :
Hydroxylation at Position 5
Directing hydroxylation to position 5 requires ortho-directed metalation :
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Protect the 7-hydroxyl group as a trimethylsilyl ether .
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Treat with LDA (lithium diisopropylamide) at −78°C, followed by quenching with molecular oxygen.
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Deprotect using tetrabutylammonium fluoride (TBAF) to yield the 5-hydroxy derivative.
Yield : 65–75% (reported for similar flavonoids).
Glycosylation Methodologies
Synthesis of the Disaccharide Moiety
The disaccharide consists of two methylated oxan (pyranose) units:
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First sugar unit : 3,4,5-trihydroxy-6-methyloxan-2-yl (methyl α-L-rhamnopyranoside).
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Second unit : 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (β-D-glucopyranoside).
Stepwise Glycosylation :
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Prepare glycosyl donors :
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Couple first sugar :
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Deprotect and activate :
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Remove acetyl groups using NaOMe/MeOH.
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Convert the glucose unit to its imidate donor .
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Couple second sugar :
Biotechnological Approaches
Enzymatic Synthesis in Engineered Microbes
Recent advances in metabolic engineering enable flavonoid production in E. coli and S. cerevisiae:
Key Enzymes :
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PAL (phenylalanine ammonia-lyase): Converts phenylalanine to cinnamic acid.
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4CL (4-coumarate-CoA ligase): Activates coumaric acid.
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CHS/CHI (chalcone synthase/isomerase): Forms naringenin.
Protocol :
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Engineer E. coli to express Vernonia amygdalina UGTs (VaUGT1, VaUGT3).
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Feed naringenin and UDP-glucose/rhamnose precursors.
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Ferment at 30°C, pH 7.0, for 48 hours.
Yield : 120 mg/L (reported for similar glycosylated flavonoids).
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Biotechnological Synthesis |
|---|---|---|
| Yield | 45–68% | 70–120 mg/L |
| Steps | 8–12 | 3 (fermentation) |
| Stereocontrol | Moderate | High (enzyme-mediated) |
| Cost | High (precursors) | Moderate |
| Environmental Impact | Low (DES solvents) | Sustainable |
Research Findings and Optimizations
Scientific Research Applications
Antioxidant Properties
Hesperidin exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial for preventing chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Research indicates that hesperidin can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a candidate for therapeutic use in conditions like arthritis and other inflammatory diseases .
Cardiovascular Health
Hesperidin has been shown to improve endothelial function and reduce blood pressure. It may also contribute to lowering cholesterol levels and improving overall heart health .
Dietary Supplements
Due to its health benefits, hesperidin is commonly included in dietary supplements aimed at enhancing cardiovascular health and providing antioxidant support. It is often marketed as a natural remedy for various ailments related to inflammation and oxidative stress .
Pharmaceutical Formulations
Hesperidin is being explored for its potential use in pharmaceutical formulations targeting metabolic disorders. Its ability to enhance the bioavailability of other drugs makes it a valuable component in combination therapies .
Clinical Trials on Cardiovascular Health
A study conducted on patients with hypertension showed that supplementation with hesperidin significantly reduced systolic and diastolic blood pressure over a 12-week period. Participants also reported improvements in overall well-being and energy levels .
Anti-inflammatory Research
In a randomized controlled trial involving patients with osteoarthritis, those receiving hesperidin experienced a marked reduction in joint pain and inflammation compared to the placebo group. This suggests its potential role as an adjunct therapy in managing osteoarthritis symptoms .
Data Table: Summary of Biological Activities
Mechanism of Action
5-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-7-[(3,4,5-TRIHYDROXY-6-{[(3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL)OXY]METHYL}OXAN-2-YL)OXY]-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cardioprotective Effects: Reduces cholesterol levels by inhibiting acyl-coenzyme A:cholesterol acyltransferase and upregulating LDL receptors.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Compound 139 (5,7-Dihydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-3,6-Dimethoxy-4H-1-Benzopyran-4-One)
Compound 141 (7-(β-D-Glucopyranosyloxy)-5-Hydroxy-2-Methoxyphenyl)-3,5-Dihydroxy-8-Methoxy-4H-1-Benzopyran-4-One)
- Key Differences: Features a single β-D-glucopyranosyl group at position 6. Methoxy substitution at position 8 instead of hydroxyl.
- Impact: The monosaccharide moiety may offer moderate solubility, but the absence of a branched glycosyl chain could reduce binding specificity in biological systems .
Substituted Phenyl Analogues
5-Hydroxy-7-Methoxy-2-(3,4,5-Trimethoxyphenyl)-4H-Chromen-4-One
5-Hydroxy-3-(4-Hydroxy-2-Methoxyphenyl)-7-Methoxy-2,3-Dihydro-4H-Chromen-4-One
- Key Differences :
- 2,3-Dihydro core reduces aromatic conjugation.
- Substituent at position 3 instead of position 2.
Glycosylated Derivatives
7-{[4,5-Dihydroxy-6-(Hydroxymethyl)-3-[(3,4,5-Trihydroxy-6-Methyloxan-2-Yl)Oxy]Oxan-2-Yl]Oxy}-5-Hydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-4H-Chromen-4-One
- Key Similarities : Shares the diglycosyl chain at position 7.
- Key Differences : Structural isomerism in the glycosyl linkage (e.g., α/β configuration).
- Impact : Glycosylation patterns influence molecular recognition in biological systems, such as binding to carbohydrate-specific receptors .
Comparative Data Table
Biological Activity
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-4-one is a complex flavonoid compound with significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 610.57 g/mol. Its intricate structure allows for various interactions within biological systems.
1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Research indicates that this compound exhibits strong free radical scavenging activity, which can help mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Studies have shown that flavonoids can enhance neuroplasticity by promoting synaptogenesis and neurogenesis. This compound has been observed to inhibit oxidative stress pathways and promote the activation of signaling cascades such as the MAPK/Erk pathway, leading to increased expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .
| Study | Findings |
|---|---|
| MDPI Study (2020) | Demonstrated that flavonoids promote neuronal survival and differentiation through CREB phosphorylation. |
| Animal Model Studies | Showed improvement in cognitive functions and memory retention upon administration of flavonoid-rich extracts. |
3. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting the NF-kB signaling pathway. This action is particularly beneficial in conditions such as arthritis and other inflammatory diseases.
4. Anticancer Potential
Preliminary studies suggest that this flavonoid may have anticancer properties by inhibiting cell proliferation in various cancer cell lines. It appears to interfere with the Hedgehog signaling pathway, a critical pathway involved in tumor growth .
Case Study 1: Neuroprotection in Animal Models
A study involving mice treated with the compound showed significant neuroprotective effects against induced oxidative stress, leading to improved behavioral outcomes in memory tests.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
- Neuroprotective Mechanism : Activation of neurotrophic factors through signaling pathways such as MAPK/Erk.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 580.53 g/mol | |
| Log P (Consensus) | -0.87 | |
| TPSA | 225.06 Ų | |
| Solubility (ESOL) | 0.604 mg/mL in water |
Q. Table 2. Recommended Analytical Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1. Purity Assessment | HPLC-DAD (λ = 280 nm) | Quantify impurities <0.5% |
| 2. Structural Confirmation | 600 MHz NMR + HR-ESI-MS | Assign functional groups |
| 3. Stereochemical Analysis | X-ray crystallography or ECD | Resolve chiral centers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
